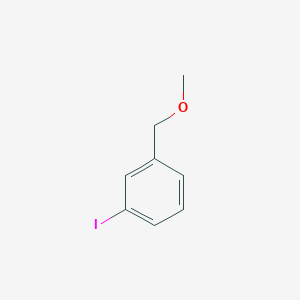

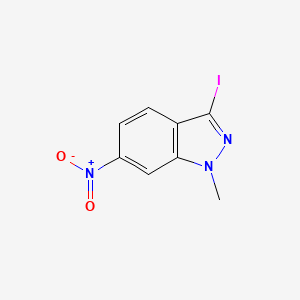

3-(2,5-二甲基苯氧基)-N-甲基丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine, otherwise known as 3-DMPMA, is a synthetically-produced organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of certain drugs.

科学研究应用

Antitumor Agents

Specific Scientific Field

Summary of the Application

This compound has been used in the synthesis of novel depside derivatives containing a diaryl ether skeleton, which have potential as antitumor agents .

Methods of Application or Experimental Procedures

A hydroxide-mediated S N Ar rearrangement was used to synthesize these depside derivatives from the natural product barbatic acid . The prepared compounds were determined using 1 H NMR, 13 C NMR, HRMS, and X-ray crystallographic analysis .

Results or Outcomes

The evaluation results showed that compound 3b possessed the best antiproliferative activity against the liver cancer HepG2 cell line and low toxicity .

Hyperlipidemia Treatment

Specific Scientific Field

Summary of the Application

Gemfibrozil, a benzene derivative of valeric acid, is used in clinical settings for the treatment of hyperlipidemia (type III) and hypertriglyceridemia (type IV). It has been shown to reduce serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol .

Methods of Application or Experimental Procedures

Gemfibrozil’s solubility may be increased by creating nano-specific drug delivery methods, such as nanocrystals, nanosuspensions, or lipid-based formulations .

Results or Outcomes

The lipid-based drug delivery system has received substantial coverage for improving drug solubility, permeability, and bioavailability .

Aggregation-Induced Emission (AIE) Materials

Specific Scientific Field

Summary of the Application

This compound has been used in the synthesis of new aggregation-induced emission (AIE) materials. These materials have attracted increasing research attention due to their broad application potential .

Methods of Application or Experimental Procedures

A new molecular rotor, diphenylphosphine (DPP), was incorporated into a typical aggregation-caused quenching (ACQ) luminophore to facilitate ACQ-to-AIE transformation .

Results or Outcomes

The photoluminescence quantum yields of these AIEgens range from 10.3% to 47.0% . The luminescent color of the molecules can be tuned from blue to orange by adjusting the electron-donating/withdrawing strength of the substituent groups .

Photodynamic Therapy

Summary of the Application

This compound has been used in the synthesis of aggregation-induced emission (AIE) photosensitizers (PSs) with D–π–A structures. These PSs are used in photodynamic therapy .

Methods of Application or Experimental Procedures

The photosensitizers were designed and synthesized through donor and acceptor engineering .

Results or Outcomes

The best-performing AIE-PS (MTPE-DT-Py) has bright NIR (740 nm) emission, the highest 1 O 2 generation efficiency (5.9-fold that of Rose Bengal) and efficient mitochondrial targeting ability .

Pressure-Induced Emission Enhancement (PIEE) Materials

Summary of the Application

This compound has been used in the synthesis of new pressure-induced emission enhancement (PIEE) materials. These materials have attracted increasing research attention due to their broad application potential .

Methods of Application or Experimental Procedures

A new molecular rotor, diphenylphosphine (DPP), was incorporated into a typical aggregation-caused quenching (ACQ) luminophore to facilitate ACQ-to-PIEE transformation .

Results or Outcomes

The photoluminescence quantum yields of these PIEE materials range from 10.3% to 47.0% . Furthermore, the luminescent color of the molecules can be tuned from blue to orange by adjusting the electron-donating/withdrawing strength of the substituent groups .

Fluorescence Imaging-Guided Photodynamic Therapy

Summary of the Application

This compound has been used in the synthesis of aggregation-induced emission (AIE) photosensitizers (PSs) with D–π–A structures. These PSs are used in fluorescence imaging-guided photodynamic therapy .

Results or Outcomes

The best-performing AIE-PS (MTPE-DT-Py) has bright NIR (740 nm) emission, the highest 1 O 2 generation efficiency (5.9-fold that of Rose Bengal) and efficient mitochondrial targeting ability . Subsequently, PDT anti-cancer and anti-bacterial experiments indicate that MTPE-DT-Py could obviously target mitochondria and kill breast cancer cells (MCF-7), and selectively inactivate S. aureus (G (+)) under white light irradiation .

属性

IUPAC Name |

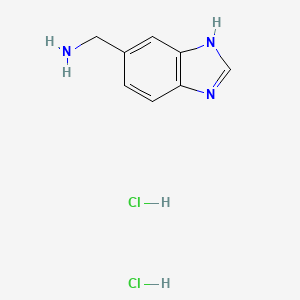

3-(2,5-dimethylphenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-11(2)12(9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBGKOYBQVHGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629787 |

Source

|

| Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

CAS RN |

915924-19-5 |

Source

|

| Record name | 3-(2,5-Dimethylphenoxy)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)